1-Hexen-5-yne

Description

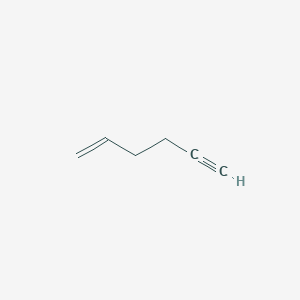

Structure

3D Structure

Propriétés

IUPAC Name |

hex-1-en-5-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-3-5-6-4-2/h1,4H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGNRQPVGKFJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333857 | |

| Record name | 1-Hexen-5-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-31-3 | |

| Record name | 1-Hexen-5-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexen-5-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexen-5-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Hexen-5-yne and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-hexen-5-yne, a valuable building block in organic chemistry, and its derivatives. This document details synthetic methodologies, presents quantitative data in structured tables, and includes visualizations of reaction pathways and experimental workflows to support research and development in medicinal chemistry and materials science.

Synthesis of this compound: A Core Building Block

This compound, a terminal enyne, is a versatile intermediate primarily utilized in the construction of complex molecular architectures through various chemical transformations, including cyclization and coupling reactions.[1] Its synthesis is crucial for accessing a range of more complex derivatives.

Alkylation of Acetylides with Allylic Halides

A common and direct method for the synthesis of this compound involves the nucleophilic substitution of an allylic halide with an acetylide anion. This approach offers a straightforward route to the 1,5-enyne scaffold.

Reaction Scheme:

Caption: Synthesis of this compound via Alkylation.

Experimental Protocol: Synthesis of this compound via Alkylation of Lithium Acetylide with Allyl Bromide

A detailed experimental protocol for this transformation is outlined below, based on established procedures for similar alkylations.

-

Preparation of Lithium Acetylide: A solution of lithium acetylide-ethylenediamine complex in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethyl sulfoxide) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction with Allyl Bromide: The flask is cooled to a low temperature (typically -78 °C to 0 °C). Allyl bromide is then added dropwise to the stirred solution of lithium acetylide.

-

Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or pentane). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by distillation to afford this compound as a colorless liquid.

Quantitative Data:

| Parameter | Value | Reference |

| Molecular Formula | C₆H₈ | [2][3] |

| Molecular Weight | 80.13 g/mol | [2][3] |

| Boiling Point | 80.5 °C (estimated) | [2] |

| Density | 0.765 g/mL | [2] |

| Refractive Index | 1.4180 to 1.4220 | [2] |

Synthesis of this compound Derivatives

The double and triple bonds in this compound provide reactive sites for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Cross-coupling reactions, such as the Sonogashira and Suzuki couplings, are particularly powerful tools for this purpose.

Sonogashira Coupling: Synthesis of Aryl- and Vinyl-Substituted 1,5-Enynes

The Sonogashira coupling reaction provides an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5][6] This reaction can be employed to synthesize derivatives of this compound functionalized at the terminal alkyne position.

Reaction Scheme:

Caption: Sonogashira Coupling for Derivatization.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

-

Reaction Setup: To a solution of this compound and the aryl or vinyl halide in a suitable solvent (e.g., triethylamine, THF, or DMF), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or GC.

-

Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water or a dilute aqueous acid solution. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to yield the desired substituted enyne.

Quantitative Data for Sonogashira Coupling:

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| Terminal Alkyne | Aryl Iodide | Pd(PPh₃)₄/CuI | Et₃N | RT | High | [4] |

| Terminal Alkyne | Vinyl Bromide | PdCl₂(PPh₃)₂/CuI | THF/Et₃N | 50 | Good-High | [4] |

Suzuki Coupling: Synthesis of Aryl-Substituted 1,5-Enynes

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. This reaction can be adapted to synthesize aryl-substituted derivatives of this compound, typically by coupling a vinyl boronic ester derivative of the enyne with an aryl halide.

Reaction Scheme:

Caption: Suzuki Coupling for Derivatization.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Preparation of the Boronic Ester: The vinyl boronic ester of this compound can be prepared via hydroboration of the terminal alkyne with a suitable boronating agent (e.g., pinacolborane) in the presence of a catalyst.

-

Coupling Reaction: The enyne boronic ester, the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) are dissolved in a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Reaction Conditions: The mixture is heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or GC.

-

Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Suzuki Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Organoboron Compound | Organic Halide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | High | General Protocol |

Conclusion

This technical guide has outlined key synthetic routes to this compound and its derivatives, providing detailed experimental protocols and summarizing relevant quantitative data. The methodologies described, particularly the alkylation of acetylides and palladium-catalyzed cross-coupling reactions, offer versatile and efficient pathways to a wide array of functionalized enynes. These compounds serve as valuable intermediates for the synthesis of complex molecules in the fields of drug discovery and materials science. The provided diagrams and tables are intended to facilitate the practical application of these synthetic methods in a research and development setting.

References

Spectroscopic Data for 1-Hexen-5-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-hexen-5-yne, a molecule of interest in synthetic chemistry. Due to the limited availability of experimentally derived public data, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, alongside a logical workflow for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (CAS: 14548-31-3, Molecular Formula: C₆H₈, Molecular Weight: 80.13 g/mol ).[1][2][3] These predictions are based on computational models and are intended to serve as a reference for experimental work.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J Hz) |

| H-1 (a,b) | 5.05, 5.10 | ddt, ddt | J(H1a-H2)=10.2, J(H1b-H2)=17.1, J(H1a-H1b)=1.5, J(H1-H3)≈1.5 |

| H-2 | 5.85 | ddt | J(H2-H1b)=17.1, J(H2-H1a)=10.2, J(H2-H3)=6.5 |

| H-3 | 2.25 | m | - |

| H-4 | 2.35 | m | - |

| H-6 | 1.95 | t | J(H6-H4)≈2.7 |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Position | Chemical Shift (ppm) |

| C-1 | 115.5 |

| C-2 | 137.0 |

| C-3 | 32.5 |

| C-4 | 17.5 |

| C-5 | 83.0 |

| C-6 | 69.5 |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3310 | Strong, Sharp | ≡C-H stretch |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~2940, ~2860 | Medium | C-H stretch (aliphatic) |

| ~2120 | Medium, Sharp | C≡C stretch |

| ~1645 | Medium | C=C stretch |

| ~1435 | Medium | -CH₂- scissoring |

| ~995, ~915 | Strong | =C-H bend (vinyl out-of-plane) |

| ~630 | Strong, Broad | ≡C-H bend |

Table 4: Predicted Mass Spectrometry (EI) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 80 | 40 | [C₆H₈]⁺˙ (Molecular Ion) |

| 79 | 100 | [C₆H₇]⁺ (Loss of H) |

| 65 | 35 | [C₅H₅]⁺ (Loss of CH₃) |

| 53 | 30 | [C₄H₅]⁺ |

| 52 | 45 | [C₄H₄]⁺ |

| 39 | 60 | [C₃H₃]⁺ (Propargyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Spectroscopy Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-150 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Instrument Parameters (FT-IR):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

-

2.3. Mass Spectrometry (MS)

-

Sample Preparation and Introduction (GC-MS):

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

-

Gas Chromatography (GC) Parameters:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-200.

-

Mandatory Visualization

The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hexen-5-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Hexen-5-yne, with the CAS number 14548-31-3, is a hydrocarbon featuring both a terminal alkene and a terminal alkyne functional group.[1][2][3][4] This unique structural arrangement, known as an enyne, makes it a valuable intermediate in organic synthesis.[5] Its reactivity in cyclization and coupling reactions has established its role in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[5] This document provides a comprehensive overview of its known physical and chemical properties, compiled from various chemical data sources.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈ | [1][2][3][4][6][7][8] |

| Molecular Weight | 80.13 g/mol | [2][3][6][7][9] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [2][7] |

| Boiling Point | 70 - 80.5°C (estimate) | [1][6][10] |

| Density | 0.765 - 0.858 g/mL | [1][6][10] |

| Refractive Index | 1.4180 to 1.4220 | [1][6] |

| Flash Point | -18.9 ± 12.9 °C (Predicted) | [6] |

| Vapor Pressure | 141.6 ± 0.1 mmHg at 25°C (Predicted) | [6] |

| Octanol/Water Partition Coefficient (LogP) | 1.58580 - 2.19 (Predicted) | [1][6] |

| SMILES | C=CCCC#C | [1][2][3][10] |

| InChIKey | GHGNRQPVGKFJIR-UHFFFAOYSA-N | [2][3][4][8][9] |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the reactivity of its terminal double and triple bonds. This enyne functionality makes it a versatile building block in organic synthesis.[5]

-

Cyclization and Coupling Reactions: It is frequently used in metal-catalyzed transformations to construct cyclic and polycyclic systems.[5] The conjugated system of the enyne is particularly amenable to such reactions.

-

Intermediate in Complex Synthesis: Due to its reactivity, it serves as a specialty intermediate in the synthesis of complex hydrocarbons, which are often precursors in the development of pharmaceuticals and agrochemicals.[5]

-

Polymerization: this compound can act as a monomer in certain polymerization processes, leading to materials with unique electronic properties.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively detailed in the readily available literature. However, synthetic routes can be inferred from listed precursors such as 1,5-hexadiene and 3-chloropropyne.[11] Specific protocols for reactions involving this compound, such as cyclization or coupling, would be found in specialized organic chemistry literature and patents.

Spectroscopic analysis is crucial for its characterization. While specific spectra for this compound are not provided, the expected IR spectral features would include:

-

C-H stretching (alkyne): A sharp peak around 3300 cm⁻¹.

-

C≡C stretching (alkyne): A weak peak around 2100 cm⁻¹.

-

C-H stretching (alkene): Peaks around 3000-3100 cm⁻¹.[12]

-

C=C stretching (alkene): A peak around 1630-1680 cm⁻¹.[12]

Proton and Carbon NMR (¹H and ¹³C NMR) would provide a definitive structural confirmation, with characteristic shifts for the vinylic and acetylenic protons and carbons.

Illustrative Reaction Pathway

The following diagram illustrates a generalized metal-catalyzed cyclization reaction, a common application of this compound, showcasing its utility in forming cyclic compounds.

Caption: Generalized workflow of a metal-catalyzed cyclization.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H8 | CID 518966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [myskinrecipes.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. This compound [stenutz.eu]

- 11. This compound | CAS#:14548-31-3 | Chemsrc [chemsrc.com]

- 12. scribd.com [scribd.com]

CAS number 14548-31-3 properties and suppliers

An In-depth Technical Guide to 1-Hexen-5-yne (CAS: 14548-31-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 14548-31-3, is an unsaturated hydrocarbon featuring both a terminal double bond and a terminal triple bond.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures.[1] Its reactivity allows for its participation in various chemical transformations, including addition reactions and polymerizations.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, a list of commercial suppliers, and an examination of its documented applications in chemical research.

Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid with a distinct odor.[1] It is characterized by its high flammability and limited solubility in water, while being soluble in organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈ | [1][2][][4] |

| Molecular Weight | ~80.13 g/mol | [2][][4][5][6][7] |

| Boiling Point | 70-71 °C | |

| Density | ~0.740 g/mL | |

| Flash Point | -19 °C | [2] |

| Refractive Index | 1.42 | [2][8] |

| LogP | 1.58580 | [2] |

| SMILES | C=CCCC#C | [1][][4][6] |

| InChI Key | GHGNRQPVGKFJIR-UHFFFAOYSA-N | [1][][6][7] |

Safety and Handling

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor.[5][7] It may be fatal if swallowed and enters the airways, and it is known to cause skin and serious eye irritation.[5][7] Appropriate personal protective equipment, including safety glasses, gloves, and protective clothing, should be worn when handling this chemical.[9] It should be stored in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces.

Table 2: GHS Hazard Statements for this compound

| Code | Description | Source(s) |

| H225 | Highly flammable liquid and vapor | [7] |

| H304 | May be fatal if swallowed and enters airways | [7] |

| H315 | Causes skin irritation | [7] |

| H319 | Causes serious eye irritation | [7] |

Commercial Suppliers

This compound is available from a variety of chemical suppliers, typically with a purity of 97% or higher.

Table 3: Selected Suppliers of this compound

| Supplier | Purity | Notes | Source(s) |

| abcr Gute Chemie | Not specified | --- | |

| AK Scientific, Inc. | >97.0% (GC) | --- | [5] |

| BOC Sciences | 95% | --- | [] |

| CymitQuimica | >97.0% (GC), 97% | Offers products from different sources. | [1] |

| Fisher Scientific | 97.0+% | Distributes for TCI America. | [6][10][11] |

| Lab Pro Inc. | Min. 97.0 (GC) | --- | [8] |

| Molport | 97%+ | Marketplace with multiple suppliers. | [4] |

| Parchem | Not specified | --- | [12] |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | --- | [13] |

Experimental Protocols and Applications

Theoretical Investigation of Thermal Rearrangements

A study by Bozkaya and Özkan explored the thermal rearrangements of this compound using computational methods.[]

Methodology: The study employed density functional theory (DFT) and high-level ab initio methods, including complete active space self-consistent field (CASSCF), multireference second-order Møller-Plesset perturbation theory (MRMP2), and coupled-cluster singles and doubles with perturbative triples [CCSD(T)].[] The potential energy surface for the system was investigated to understand the pyrolysis experiments. Rate constants for isomerization reactions were calculated using transition state theory (TST). To determine time-dependent concentrations and product distributions at specific temperatures, simultaneous first-order ordinary differential equations were solved numerically.[]

Caption: Workflow for the theoretical study of this compound thermal rearrangements.

Synthesis of Bicyclic Ketones

This compound has been utilized as a starting material in the synthesis of bicyclic ketones, which are important structural motifs in organic chemistry.[14]

Reaction: The synthesis of bicyclo[4.3.0]non-1(9)-en-8-one involves the reaction of this compound in the presence of octacarbonyldicobalt.[14] This type of reaction, known as an intramolecular Pauson-Khand reaction, is a powerful method for constructing cyclopentenone rings fused to another ring system.

Caption: Synthesis of a bicyclic ketone from this compound.

Application in Click Chemistry

As a terminal alkyne, this compound is a suitable substrate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in drug discovery, bioconjugation, and materials science for its high efficiency, selectivity, and mild reaction conditions.[15] It allows for the covalent linkage of the hexenyne moiety to molecules containing an azide group, forming a stable triazole linkage.

Conclusion

This compound is a versatile chemical building block with well-defined properties and commercial availability. Its utility has been demonstrated in both theoretical and synthetic organic chemistry. For researchers and professionals in drug development, its application in click chemistry presents a reliable method for molecular assembly and conjugation. As with any reactive chemical, adherence to strict safety protocols during its handling and use is paramount.

References

- 1. CAS 14548-31-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:14548-31-3 | Chemsrc [chemsrc.com]

- 4. hex-1-en-5-yne | 14548-31-3 | Buy Now [molport.com]

- 5. aksci.com [aksci.com]

- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | C6H8 | CID 518966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labproinc.com [labproinc.com]

- 9. Page loading... [guidechem.com]

- 10. CAS RN 14548-31-3 | Fisher Scientific [fishersci.ca]

- 11. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 12. parchem.com [parchem.com]

- 13. This compound | 14548-31-3 | TCI EUROPE N.V. [tcichemicals.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. scribd.com [scribd.com]

Thermal Stability and Decomposition of 1-Hexen-5-yne: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermal stability and decomposition of 1-hexen-5-yne. A comprehensive review of available scientific literature reveals a notable scarcity of specific experimental studies on the thermal degradation of this particular compound. Consequently, this document provides a foundational understanding based on its chemical structure, available thermochemical data, and comparative analysis with related molecules.

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈ | --INVALID-LINK-- |

| Molecular Weight | 80.13 g/mol | --INVALID-LINK-- |

| Boiling Point | 80.5 °C (estimated) | LookChem |

| Density | 0.765 g/cm³ | LookChem |

| Flash Point | Highly flammable liquid and vapor | --INVALID-LINK--[1] |

| InChI | InChI=1S/C6H8/c1-3-5-6-4-2/h1,4H,2,5-6H2 | --INVALID-LINK--[2] |

| SMILES | C=CCCC#C | --INVALID-LINK--[2] |

Theoretical Decomposition Pathways

In the absence of direct experimental evidence, the thermal decomposition of this compound is anticipated to proceed through pathways common to other 1,5-enynes. These pathways are primarily governed by the presence of the terminal alkene and alkyne functionalities.

One plausible initial step is an intramolecular ene reaction, a pericyclic process that would lead to the formation of a cyclic intermediate. Subsequent rearrangements or fragmentation of this intermediate would then yield the final decomposition products.

Another likely pathway involves homolytic cleavage of the C-C bonds, particularly the weaker allylic and propargylic bonds, to form radical intermediates. These radicals can then undergo a variety of reactions, including isomerization, β-scission, and recombination, leading to a complex mixture of smaller unsaturated hydrocarbons.

Given the structure of this compound, a potential decomposition pathway could involve cyclization to form a six-membered ring, which could then aromatize to benzene through the loss of hydrogen. This is analogous to the observed thermal rearrangement of its isomer, 1,5-hexadiyne, which is known to produce benzene at high temperatures.

Caption: Plausible thermal decomposition pathways for this compound.

Experimental Considerations for Future Studies

To rigorously determine the thermal stability and decomposition mechanism of this compound, a series of experimental investigations would be required. The following outlines a potential experimental workflow:

-

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential to determine the onset of decomposition, exothermic or endothermic nature of the process, and mass loss as a function of temperature.

-

Pyrolysis Studies: Gas-phase pyrolysis of this compound in a flow reactor or a shock tube, coupled with sensitive analytical techniques, would provide detailed information on the decomposition products and reaction kinetics.

-

Product Identification: The effluent from the pyrolysis reactor should be analyzed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the stable decomposition products.

-

Kinetic Modeling: The experimental data on product formation as a function of temperature and time can be used to develop a detailed chemical kinetic model, which can elucidate the elementary reaction steps and their rate constants.

Caption: Proposed experimental workflow for studying this compound decomposition.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, theoretical considerations and comparisons with analogous compounds provide a preliminary understanding. The presence of both an alkene and an alkyne functionality suggests that its thermal decomposition is likely to be complex, involving competing pericyclic and radical pathways. Further experimental investigation is necessary to fully elucidate the decomposition mechanism and kinetics of this compound, which would be of significant interest to researchers in organic chemistry, materials science, and drug development.

References

An In-depth Technical Guide to the Reactivity of the Double and Triple Bonds in 1-Hexen-5-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexen-5-yne is a versatile bifunctional molecule containing both a terminal alkene and a terminal alkyne, separated by a methylene spacer. This arrangement of non-conjugated double and triple bonds offers a rich landscape for chemical transformations, allowing for selective reactions at either functional group or concerted reactions involving both. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on the chemoselectivity of reactions targeting the double versus the triple bond. We will delve into electrophilic and nucleophilic additions, cycloaddition reactions, and metal-catalyzed transformations, presenting quantitative data where available and detailed experimental protocols for key reactions. This document aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the strategic utilization of this compound in the synthesis of complex molecules.

Introduction: Structural Features and General Reactivity

This compound possesses a terminal double bond (C1=C2) and a terminal triple bond (C5≡C6). The non-conjugated nature of these π-systems means that their electronic properties are largely independent of each other, allowing for a degree of selective reactivity.

Generally, in electrophilic additions, the double bond of an enyne is more reactive than the triple bond. This is attributed to the higher energy of the π-electrons in the double bond compared to the more tightly held π-electrons in the triple bond. However, the outcome of a reaction can be influenced by various factors, including the nature of the reagent, reaction conditions, and the presence of catalysts.

Electrophilic Addition Reactions

Electrophilic additions to this compound can proceed with a degree of chemoselectivity, often favoring the more electron-rich double bond.

Hydrohalogenation (Addition of H-X)

The addition of hydrogen halides (e.g., HBr, HCl) to this compound is expected to proceed with initial reaction at the double bond, following Markovnikov's rule. The hydrogen atom will add to the carbon with the most hydrogen atoms (C1), leading to the formation of a secondary carbocation at C2, which is then attacked by the halide.

Table 1: Regioselectivity in the Hydrobromination of this compound

| Reagent | Functional Group Reacted | Major Product | Minor Product(s) |

| 1 eq. HBr | Double Bond | 5-Bromo-1-hexyne | 6-Bromo-1-hexen-5-yne |

Experimental Protocol: Hydrobromination of this compound

-

Reaction Setup: A solution of this compound (1.0 equiv.) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of hydrogen bromide (1.0 equiv.) in acetic acid is added dropwise to the stirred solution of the enyne.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by washing with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Halogenation (Addition of X₂)

The addition of halogens like bromine (Br₂) is also expected to occur preferentially at the double bond. The reaction proceeds through a cyclic bromonium ion intermediate, followed by anti-addition of the bromide ion.

Table 2: Products of Bromination of this compound

| Reagent | Functional Group Reacted | Product |

| 1 eq. Br₂ | Double Bond | 1,2-Dibromo-5-hexyne |

Experimental Protocol: Bromination of this compound

-

Reaction Setup: this compound (1.0 equiv.) is dissolved in a chlorinated solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Reagent Addition: A solution of bromine (1.0 equiv.) in the same solvent is added dropwise at room temperature. The disappearance of the bromine's characteristic red-brown color indicates its consumption.

-

Reaction Completion: The addition is continued until a faint bromine color persists, indicating the complete consumption of the alkene.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude product, which can be used without further purification or purified by distillation under reduced pressure.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double or triple bond. The chemoselectivity of hydroboration of this compound is dependent on the steric hindrance of the borane reagent. Less hindered boranes like BH₃-THF may react with both functional groups, while bulkier boranes like disiamylborane or 9-BBN show higher selectivity for the less sterically hindered double bond.

Table 3: Chemoselectivity of Hydroboration-Oxidation of this compound

| Reagent | Functional Group Reacted | Major Product |

| 1. 9-BBN, THF; 2. H₂O₂, NaOH | Double Bond | Hex-5-yn-1-ol |

Experimental Protocol: Selective Hydroboration-Oxidation of this compound

-

Hydroboration: To a stirred solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of this compound (1.0 equiv.) in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide (3 M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30%).

-

Reaction Monitoring and Work-up: The reaction is monitored by GC or TLC. After completion, the aqueous layer is saturated with potassium carbonate and the organic layer is separated. The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting alcohol is purified by column chromatography or distillation.

Metal-Catalyzed Reactions

The presence of both an alkene and an alkyne in this compound makes it an excellent substrate for a variety of metal-catalyzed intramolecular reactions, leading to the formation of cyclic structures.

Enyne Metathesis

Ring-closing enyne metathesis (RCEYM) is a powerful method for the synthesis of cyclic dienes. Using a ruthenium catalyst, such as the Grubbs catalyst, this compound can undergo intramolecular metathesis to form a six-membered ring.

Table 4: Ring-Closing Enyne Metathesis of this compound

| Catalyst | Product |

| Grubbs' 1st or 2nd Generation Catalyst | 1,4-Cyclohexadiene |

Experimental Protocol: Ring-Closing Enyne Metathesis of this compound

-

Reaction Setup: A solution of this compound in a degassed solvent such as dichloromethane or toluene is prepared in a Schlenk flask under an inert atmosphere (argon or nitrogen).

-

Catalyst Addition: A catalytic amount (typically 1-5 mol%) of a Grubbs catalyst is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or GC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Cycloaddition Reactions

The double and triple bonds of this compound can participate in cycloaddition reactions, although the reactivity can be influenced by the nature of the reaction partner.

Diels-Alder Reaction

The double bond of this compound can act as a dienophile in a [4+2] cycloaddition with a suitable diene. The triple bond is generally a less reactive dienophile in thermal Diels-Alder reactions.

[3+2] Cycloadditions (Click Chemistry)

The terminal alkyne of this compound is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," to form a 1,2,3-triazole ring. This reaction is highly specific for the alkyne, leaving the alkene untouched.

Table 5: Azide-Alkyne Cycloaddition of this compound

| Reagents | Product |

| Benzyl azide, CuSO₄·5H₂O, Sodium ascorbate | 1-Benzyl-4-(but-3-en-1-yl)-1H-1,2,3-triazole |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Mixture: In a flask, this compound (1.0 equiv.) and benzyl azide (1.0 equiv.) are dissolved in a mixture of t-butanol and water.

-

Catalyst Addition: A freshly prepared solution of sodium ascorbate (0.1 equiv.) in water is added, followed by a solution of copper(II) sulfate pentahydrate (0.05 equiv.) in water.

-

Reaction Conditions: The mixture is stirred vigorously at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Nucleophilic Addition Reactions

Nucleophilic addition to unactivated alkenes and alkynes is generally difficult. However, terminal alkynes can be deprotonated to form acetylides, which are potent nucleophiles. The triple bond in this compound is more susceptible to nucleophilic attack than the double bond, particularly when activated by conjugation with an electron-withdrawing group (which is not the case here). However, under basic conditions, nucleophiles can add to the triple bond.

Visualizations of Reaction Pathways and Workflows

Caption: Electrophilic addition pathways for this compound.

Caption: Experimental workflow for Ring-Closing Enyne Metathesis.

Caption: Logical relationship of reagent type to chemoselectivity.

Conclusion

This compound is a valuable building block in organic synthesis due to the distinct and complementary reactivity of its terminal double and triple bonds. The chemoselectivity of its reactions can be effectively controlled by the choice of reagents and reaction conditions. Electrophilic additions generally favor the more nucleophilic double bond, while reactions like the copper-catalyzed azide-alkyne cycloaddition are highly specific for the terminal alkyne. Furthermore, the presence of both π-systems allows for powerful intramolecular cyclization reactions, such as enyne metathesis, to construct cyclic frameworks. A thorough understanding of these reactivity patterns, as outlined in this guide, is crucial for the strategic design of synthetic routes towards complex target molecules in drug discovery and materials science.

The Reactive Versatility of 1-Hexen-5-yne: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bifunctional nature of 1-hexen-5-yne, possessing both a terminal alkene and a terminal alkyne, renders it a valuable and versatile building block in organic synthesis. Its unique structure allows for a diverse array of chemical transformations, providing access to a wide range of carbocyclic and heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive review of the core reactions of this compound and its derivatives, with a focus on cycloisomerization, enyne metathesis, and addition reactions. This guide summarizes quantitative data in structured tables, provides detailed experimental protocols for key transformations, and visualizes reaction pathways using Graphviz diagrams.

Cycloisomerization and Cyclization Reactions

The intramolecular reactions of 1,5-enynes like this compound are among the most powerful methods for the construction of cyclic systems. These transformations can be initiated by heat, light, or, most commonly, transition metal catalysts, leading to a variety of fascinating molecular architectures.

Metal-Catalyzed Cycloisomerizations

Transition metals, particularly gold, platinum, and ruthenium, have been extensively used to catalyze the cycloisomerization of 1,5-enynes. These reactions typically proceed through the activation of the alkyne moiety, followed by an intramolecular attack of the alkene.

Gold-Catalyzed Cycloisomerization: Gold(I) catalysts are particularly effective in promoting the cycloisomerization of 1,5-enynes to form bicyclo[3.1.0]hexane derivatives. The reaction is thought to proceed through an initial coordination of the gold catalyst to the alkyne, followed by a 5-exo-dig cyclization to form a cyclopropyl gold carbene intermediate. This intermediate can then undergo various transformations, including protonolysis to yield the bicyclo[3.1.0]hexane product. The stereochemistry of the starting alkene is often transferred to the cyclopropane ring of the product.

An In-depth Technical Guide to 1-Hexen-5-yne: Discovery, Synthesis, and Applications

Introduction

1-Hexen-5-yne is a versatile bifunctional molecule containing both a terminal alkene and a terminal alkyne. This unique structural motif makes it a valuable building block in organic synthesis, particularly for the construction of complex cyclic and acyclic systems. Its ability to undergo a variety of chemical transformations, including cyclization, coupling, and metathesis reactions, has led to its use as a specialty intermediate in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Discovery and Historical Context

While a definitive "discovery" paper for this compound is not readily identifiable in the historical literature, its conceptualization and first synthesis can be understood within the broader context of the development of organic synthesis in the early 20th century. The advent of the Grignard reaction, discovered in 1900 by François Auguste Victor Grignard, provided a robust method for the formation of carbon-carbon bonds. This newfound capability allowed for the coupling of various organic halides, including those with alkenyl and alkynyl functionalities.

It is highly probable that the first synthesis of this compound was achieved through the coupling of an allyl halide with a propargyl magnesium halide, a variation of the Grignard reaction. This approach would have been a logical extension of the known reactivity of Grignard reagents with alkyl halides. The fundamental principles of such a reaction were well-established in the early decades of the 1900s, suggesting that this compound was likely first prepared during this era of synthetic exploration.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid with a characteristic odor.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈ | [2][3] |

| Molecular Weight | 80.13 g/mol | [2][3] |

| CAS Number | 14548-31-3 | [3] |

| Boiling Point | 70-80.5 °C (estimate) | [4][5] |

| Density | 0.765 - 0.858 g/cm³ | [4][5] |

| Refractive Index | 1.4180 to 1.4220 | [4] |

| SMILES | C=CCCC#C | [3] |

| InChIKey | GHGNRQPVGKFJIR-UHFFFAOYSA-N | [3] |

Experimental Protocols

Early Synthetic Approach: Grignard-type Coupling

A plausible early synthesis of this compound involves the reaction of allyl bromide with propargyl magnesium bromide. This method is representative of the synthetic capabilities available in the early 20th century.

Reaction:

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Propargyl bromide

-

Allyl bromide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of propargyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. The reaction is initiated when the solution turns cloudy and begins to reflux.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation, and purify the crude product by fractional distillation to yield this compound.

Modern Synthetic Approach: Enyne Metathesis

Enyne metathesis is a powerful modern synthetic method for the formation of 1,3-dienes. While typically used for cyclization, intermolecular enyne cross-metathesis can be employed for the synthesis of acyclic enynes.

Reaction:

Caption: Workflow for Ring-Closing Enyne Metathesis.

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone. This compound is an excellent substrate for this intramolecular reaction, leading to the formation of bicyclic cyclopentenones.

Caption: Mechanistic pathway of the Pauson-Khand reaction.

Applications in Drug Development and Total Synthesis

The rigid, well-defined three-dimensional structures that can be rapidly assembled from this compound and its derivatives make it a valuable tool in the synthesis of complex natural products and pharmaceutical agents. The diene functionality formed through enyne metathesis can serve as a handle for further transformations, such as Diels-Alder reactions, to build molecular complexity.

While specific examples of marketed drugs that directly use this compound as a starting material are not prominently featured in publicly available literature, its utility is demonstrated in the total synthesis of various natural products with biological activity. These syntheses often serve as proofs of concept for the development of new therapeutic agents.

Caption: Logical flow from this compound to target molecules.

Conclusion

This compound, a seemingly simple molecule, possesses a rich chemistry that has been exploited by organic chemists for decades. From its probable origins in the early days of Grignard chemistry to its central role in modern metal-catalyzed reactions, it has proven to be a versatile and powerful building block. For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of this compound provides a valuable tool for the construction of novel and complex molecular architectures with potential therapeutic applications. The continued development of new catalytic systems will undoubtedly expand the synthetic utility of this important enyne.

References

Methodological & Application

Application Notes and Protocols: Metal-Catalyzed Cyclization of 1-Hexen-5-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-hexen-5-yne in metal-catalyzed cyclization reactions, a powerful strategy for the synthesis of diverse carbocyclic and heterocyclic scaffolds. The protocols detailed below are based on established methodologies for 1,6-enynes and their derivatives, offering a starting point for the development of novel synthetic routes in pharmaceutical and materials science research.

Introduction

The metal-catalyzed cyclization of enynes, particularly 1,6-enynes like this compound, has emerged as a highly atom-economical and efficient method for constructing complex molecular architectures.[1] These reactions, facilitated by a range of transition metals, can lead to a variety of cyclic products through different mechanistic pathways, including cycloisomerization, hydrative cyclization, and oxidative cyclization. The choice of metal catalyst, ligands, and reaction conditions plays a crucial role in determining the reaction outcome, allowing for selective synthesis of desired cyclic structures.

Metal-Catalyzed Cyclization Pathways

The versatility of this compound as a substrate stems from the dual reactivity of its alkene and alkyne moieties, which can be selectively activated by transition metal catalysts. The primary cyclization pathways are dictated by the mode of initial activation and subsequent intramolecular reaction.

Caption: Metal-Catalyzed Cyclization Pathways of this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the metal-catalyzed cyclization of 1,6-enynes, which are applicable to this compound.

Table 1: Palladium-Catalyzed Oxidative Cyclization

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Pd(OAc)₂ | tBuONO | Toluene | RT | 12 | Bicyclo[4.1.0]heptan-5-one derivative | 75-85 | [2] |

| PdCl₂(MeCN)₂ | O₂ | DMSO | 80 | 24 | Bicyclic ketone | 60-70 | General procedure |

Table 2: Platinum-Catalyzed Cycloisomerization/Hydrative Cyclization

| Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| PtCl₂ | - | Toluene | 80 | 3 | Bicyclo[4.1.0]heptene derivative | 73 | [3] |

| PtCl₄ | - | Toluene | 80 | 3 | Bicyclo[4.1.0]heptene derivative | 78 | [3] |

| Pt(COD)Cl₂ | H₂O | Dioxane | 100 | 12 | Substituted cyclohexenone | 70-80 | [4] |

Table 3: Gold-Catalyzed Cycloisomerization

| Catalyst | Co-catalyst | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) | Reference |

| Ph₃PAuCl | AgOTf | CH₂Cl₂ | RT | 5-10 | 1,4-diene derivative | 85-95 | General procedure |

| AuCl₃ | - | CH₂Cl₂ | RT | 30 | Cyclohexadiene derivative | 70-80 | General procedure |

Table 4: Rhodium-Catalyzed Cyclization

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| [Rh(COD)₂]⁺SbF₆⁻ | (S)-BINAP | Catecholborane | THF | RT | 12 | Alkylidene cyclopentane | 80-90 | [5] |

| [Rh(CO)₂Cl]₂ | - | H₂ | CH₂Cl₂ | RT | 6 | Alkylidene cyclopentane | 85-95 | [6] |

Experimental Protocols

Protocol 1: Platinum-Catalyzed Cycloisomerization to a Bicyclo[4.1.0]heptene Derivative

This protocol is adapted from procedures for oxygen-tethered 1,6-enynes.[3]

-

Materials:

-

This compound

-

Platinum(II) chloride (PtCl₂)

-

Toluene, anhydrous

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware and purification apparatus

-

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add PtCl₂ (5 mol%).

-

Add anhydrous toluene (to achieve a 0.1 M solution of the substrate).

-

Add this compound (1.0 equiv).

-

Seal the tube and heat the reaction mixture at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired bicyclo[4.1.0]heptene derivative.

-

Caption: Workflow for Pt-Catalyzed Cycloisomerization.

Protocol 2: Palladium-Catalyzed Oxidative Cyclization to a Bicyclic Ketone

This protocol is based on the oxidative cyclization of 1,6-enynes.[2]

-

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

tert-Butyl nitrite (tBuONO)

-

Toluene, anhydrous

-

Reaction vial

-

Standard laboratory glassware and purification apparatus

-

-

Procedure:

-

To a reaction vial, add Pd(OAc)₂ (5 mol%) and this compound (1.0 equiv).

-

Add anhydrous toluene (to achieve a 0.2 M solution of the substrate).

-

Add tBuONO (2.0 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the bicyclic ketone.

-

Protocol 3: Gold-Catalyzed Cycloisomerization to a 1,4-Diene Derivative

This is a general procedure for the gold-catalyzed cyclization of enyne diols, adaptable for this compound.

-

Materials:

-

This compound

-

(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

-

Silver trifluoromethanesulfonate (AgOTf)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Reaction flask

-

Standard laboratory glassware and purification apparatus

-

-

Procedure:

-

To a reaction flask under an inert atmosphere, add Ph₃PAuCl (5 mol%) and AgOTf (5 mol%).

-

Add anhydrous CH₂Cl₂ and stir for 5 minutes at room temperature.

-

Add a solution of this compound (1.0 equiv) in CH₂Cl₂.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC. The reaction is often rapid (5-10 minutes).

-

Upon completion, filter the reaction mixture through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the residue by flash column chromatography.

-

Mechanistic Insights

The cyclization of 1,6-enynes like this compound is believed to proceed through several key steps, initiated by the coordination of the metal catalyst to the alkyne.

Caption: Generalized Mechanism for Enyne Cycloisomerization.

The regioselectivity of the initial cyclization (5-exo-dig vs. 6-endo-dig) is a critical factor influencing the final product structure and is dependent on the metal, its ligands, and the substitution pattern of the enyne. For terminal alkynes like this compound, 5-exo-dig cyclization is often favored. The resulting metal carbene or vinyl metal intermediate can then undergo various transformations, including rearrangement, protonolysis, or further reaction with nucleophiles to yield the final product.

Conclusion

The metal-catalyzed cyclization of this compound offers a versatile and powerful platform for the synthesis of a wide array of cyclic molecules. By carefully selecting the catalyst and reaction conditions, researchers can control the reaction pathway to access diverse and complex scaffolds relevant to drug discovery and materials science. The protocols provided herein serve as a foundation for further exploration and optimization of these valuable transformations.

References

- 1. Rh(I)-Catalyzed Cycloisomerization of 1,6-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical cascade cyclization of 1,6-enynes to access tricyclic compounds using a Cu/TBHP system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. C–C Bond Migration in the Cycloisomerization of 1,6-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platinum-catalyzed hydrative cyclization of 1,6-diynes for the synthesis of 3,5-substituted conjugated cyclohexenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

1-Hexen-5-yne: A Versatile Enyne Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-5-yne is a valuable and versatile building block in organic synthesis, prized for its unique conjugated enyne functionality. This structure, featuring both a terminal double bond and a terminal triple bond, allows for a diverse range of chemical transformations, making it an essential tool for the construction of complex carbocyclic and heterocyclic scaffolds. Its utility is particularly pronounced in metal-catalyzed cyclization and cross-coupling reactions, which are foundational methods in the development of novel pharmaceuticals and functional materials. These application notes provide an overview of the key reactions of this compound and detailed protocols for its use in Sonogashira cross-coupling and iodine-mediated cyclization reactions.

Key Applications

The dual reactivity of the alkene and alkyne moieties in this compound allows for a variety of synthetic applications:

-

Cyclization Reactions: The enyne motif is an excellent substrate for intramolecular cyclization reactions, which can be promoted by various reagents and catalysts to form five- or six-membered rings. These reactions are often highly regioselective and stereoselective, providing access to complex molecular architectures from a simple acyclic precursor. Gold, palladium, and iodine have been effectively employed to catalyze or mediate these transformations.

-

Cross-Coupling Reactions: The terminal alkyne of this compound is particularly suitable for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This allows for the straightforward introduction of aryl, vinyl, or other organic groups, leading to the synthesis of more complex enyne structures that can be further elaborated.

-

Tandem Reactions: The unique structure of this compound is amenable to tandem reaction sequences where an initial cross-coupling is followed by an intramolecular cyclization in a one-pot process. This approach enhances synthetic efficiency by reducing the number of purification steps and increasing overall yield.

Data Presentation

The following tables summarize quantitative data for representative reactions of this compound, providing a clear comparison of different synthetic methodologies.

Table 1: Palladium-Catalyzed Sonogashira Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | rt | 4 | 92 |

| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Piperidine | DMF | 60 | 6 | 88 |

| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | i-Pr₂NH | Toluene | 80 | 12 | 85 |

| 4 | 4-Bromotoluene | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | K₂CO₃ | Dioxane | 100 | 24 | 78 |

Table 2: Intramolecular Cyclization of this compound Derivatives

| Entry | Reaction Type | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | Iodine-mediated | I₂ (1.2 equiv), NaHCO₃ (2.0 equiv) | CH₃CN | rt | 2 | 3-iodo-4-methylenetetrahydrofuran | 85 |

| 2 | Gold-catalyzed | AuCl₃ (5 mol%), PPh₃ (5 mol%) | CH₂Cl₂ | rt | 1 | 1-methylenecyclopent-2-ene | 90 |

| 3 | Palladium-catalyzed | PdCl₂(MeCN)₂ (10 mol%) | THF | 60 | 12 | 1-methylenecyclopent-2-ene | 75 |

Experimental Protocols

Protocol 1: Sonogashira Cross-Coupling of this compound with Iodobenzene

This protocol describes the synthesis of hex-5-en-1-ynylbenzene via a palladium-catalyzed Sonogashira coupling reaction.

Reaction Scheme:

Materials:

-

This compound (1.0 mmol, 80.13 mg)

-

Iodobenzene (1.2 mmol, 244.8 mg, 0.134 mL)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg)

-

Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N, 5 mL)

-

Anhydrous tetrahydrofuran (THF, 10 mL)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (5 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (80.13 mg, 1.0 mmol) followed by iodobenzene (244.8 mg, 1.2 mmol).

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Expected Yield: ~92%

Characterization Data (for hex-5-en-1-ynylbenzene):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.40 (m, 2H), 7.32-7.25 (m, 3H), 5.95 (ddt, J = 16.9, 10.2, 6.6 Hz, 1H), 5.15 (dq, J = 16.9, 1.6 Hz, 1H), 5.05 (dq, J = 10.2, 1.6 Hz, 1H), 2.55 (t, J = 7.1 Hz, 2H), 2.35 (q, J = 6.8 Hz, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 137.2, 131.6, 128.3, 128.2, 123.5, 115.3, 91.3, 80.9, 32.8, 19.5.

Protocol 2: Iodine-Mediated Intramolecular Cyclization of this compound

This protocol details the synthesis of 3-iodo-4-methylenetetrahydrofuran through an electrophilic cyclization of this compound.

Reaction Scheme:

Materials:

-

This compound (1.0 mmol, 80.13 mg)

-

Iodine (I₂, 1.2 mmol, 304.6 mg)

-

Sodium bicarbonate (NaHCO₃, 2.0 mmol, 168.0 mg)

-

Anhydrous acetonitrile (CH₃CN, 10 mL)

-

Saturated aqueous sodium thiosulfate solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (80.13 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL).

-

Add sodium bicarbonate (168.0 mg, 2.0 mmol).

-

Add iodine (304.6 mg, 1.2 mmol) portion-wise over 10 minutes while stirring at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Expected Yield: ~85%

Characterization Data (for 3-iodo-4-methylenetetrahydrofuran):

-

¹H NMR (CDCl₃, 400 MHz): δ 4.98 (s, 1H), 4.85 (s, 1H), 4.60-4.50 (m, 2H), 4.40 (dd, J = 9.2, 4.5 Hz, 1H), 2.90-2.75 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.2, 101.5, 78.5, 40.1, 35.8.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycle for the Sonogashira coupling and the proposed mechanism for the iodine-mediated cyclization.

Application Notes and Protocols for 1-Hexen-5-yne in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-5-yne is a versatile bifunctional molecule containing both an alkene and an alkyne moiety. This unique structural feature makes it a valuable C6 building block in organic synthesis, particularly for the construction of carbocyclic and heterocyclic scaffolds that are central to many pharmaceutical agents. The ability of the double and triple bonds to undergo various cyclization reactions, such as the Pauson-Khand reaction and enyne metathesis, allows for the efficient synthesis of complex molecular architectures. These reactions are instrumental in the development of intermediates for a range of therapeutic areas, including antiviral, anticancer, and anti-inflammatory drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Application Notes

Synthesis of Prostaglandin Precursors via Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful organometallic [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[1][2] For this compound, this reaction occurs intramolecularly to yield a bicyclo[3.3.0]octenone core structure. This bicyclic ketone is a key intermediate in the synthesis of various prostaglandins and their analogues, which are potent bioactive lipids with a wide range of physiological effects, including regulation of inflammation.[3][4] The cyclopentenone moiety is a known pharmacophore in several anticancer and antiviral compounds.[5][6]

The general transformation is as follows:

Reaction Scheme:

This compound → Bicyclo[3.3.0]oct-1-en-3-one

Prostaglandins, such as PGE1, exert their biological effects through G-protein coupled receptors, influencing signaling pathways like the cAMP and MAPK pathways.[7][8]

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a class of antiviral drugs where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring.[9] This modification imparts greater metabolic stability. The bicyclic ketone synthesized from this compound can be further elaborated to form the core of such analogues. For instance, the cyclopentene moiety is a key structural feature of Carbovir, a potent inhibitor of the HIV reverse transcriptase.[10][11] The synthesis of these analogues often involves the introduction of a nucleobase onto the carbocyclic scaffold.

Key Structural Motif:

The cyclopentane/cyclopentene ring serves as a stable scaffold for the attachment of various nucleobases, leading to compounds with potential antiviral activity. The mechanism of action for many of these analogues involves the inhibition of viral polymerases, thereby halting viral replication.[12]

Key Experimental Protocols

Protocol 1: Intramolecular Pauson-Khand Reaction of a 1,n-Enyne

Objective: To synthesize a bicyclic enone from a 1,n-enyne via a cobalt-catalyzed intramolecular Pauson-Khand reaction.

Materials:

-

Oct-1-en-6-yne (as a model 1,n-enyne)

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

N-Morpholine N-oxide (NMO) or Cyclohexylamine (promoter)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk flask, etc.)

-

Silica gel for column chromatography

Procedure (NMO Promoted):

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve dicobalt octacarbonyl (1.1 equivalents) in anhydrous dichloromethane.

-

To this solution, add the 1,n-enyne (1.0 equivalent). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cobalt-alkyne complex.

-

Add N-Morpholine N-oxide (NMO) (3-5 equivalents) portion-wise over 10-15 minutes. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 2-6 hours), quench the reaction by exposing it to air for 30 minutes.

-

Filter the mixture through a pad of silica gel, eluting with diethyl ether or ethyl acetate to remove the cobalt salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure bicyclic enone.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Intramolecular Pauson-Khand Reaction of 1,7-Enynes.

| Catalyst System | Promoter/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Co₂(CO)₈ (stoichiometric) | None (thermal) | Toluene | 110-160 | 12-24 | 50-70 |

| Co₂(CO)₈ (stoichiometric) | NMO | CH₂Cl₂ | 25-40 | 2-6 | 70-90 |

| Co₂(CO)₈ (catalytic) | Cyclohexylamine | Toluene | 80-100 | 0.5-2 | 60-85 |

| [Rh(CO)₂Cl]₂ (catalytic) | CO (1 atm) | DCE | 80-110 | 1-4 | 75-95 |

Data adapted from representative protocols for 1,7-enynes and may require optimization for this compound.

Visualizations

Logical Workflow for Pharmaceutical Intermediate Synthesis

Caption: Synthetic workflow from this compound to pharmaceutical intermediates.

Signaling Pathway for Cyclopentenone Prostaglandins

References

- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 10. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

Application Notes and Protocols for the Polymerization of 1-Hexen-5-yne for Novel Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the polymerization of 1-hexen-5-yne, a monomer with both a terminal alkene and a terminal alkyne functionality. This unique structure allows for various polymerization strategies to produce novel conjugated polymers with potential applications in organic electronics, sensor technology, and as scaffolds in drug delivery systems. This document details synthetic protocols for metathesis and Ziegler-Natta polymerization of enyne monomers, methods for polymer characterization, and a summary of the expected material properties. The provided protocols and data are based on established principles of enyne polymerization and serve as a detailed guide for researchers entering this field.

Introduction

The polymerization of enyne monomers, such as this compound, offers a pathway to synthesize structurally diverse and functional polymers. The presence of both double and triple bonds in the monomer allows for selective polymerization, leading to materials with unique electronic and physical properties. The resulting conjugated polymers are of significant interest for applications in advanced materials and biomedical engineering.[1][2] This document outlines key polymerization methodologies and characterization techniques for poly(this compound).

Polymerization Methodologies

The polymerization of this compound can be approached through several catalytic systems, primarily through metathesis polymerization and Ziegler-Natta catalysis. Each method offers distinct advantages in controlling the polymer architecture and properties.

Metathesis Polymerization

Enyne metathesis, particularly with ruthenium-based catalysts, is a powerful method for the controlled polymerization of enynes.[3] This process can proceed through a cascade mechanism, leading to the formation of conjugated polyenes. The third-generation Grubbs catalyst is often employed due to its high activity and functional group tolerance.

Experimental Protocol: Metathesis Polymerization of a Terminal Enyne

This protocol is adapted from established procedures for the metathesis polymerization of terminal alkynes and enynes.[3]

Materials:

-

This compound (monomer)

-

Grubbs Third Generation Catalyst (G3)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-